molecular formula C13H20ClNO B1664796 Valerophenone, 2-ethylamino-, hydrochloride CAS No. 18268-16-1

Valerophenone, 2-ethylamino-, hydrochloride

Cat. No. B1664796
CAS RN: 18268-16-1
M. Wt: 241.76 g/mol
InChI Key: QQAHEGDXEXIQPR-UHFFFAOYSA-N
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Description

Valerophenone, 2-ethylamino-, hydrochloride is a synthetic cathinone . Synthetic cathinones are psychoactive compounds commonly used as recreational drugs . It is an analog to ethcathinone, differing by having propyl rather than methyl at the α position .


Synthesis Analysis

The synthesis of synthetic cathinones, including this compound, involves the acylation of benzene using valeryl chloride . Another method involves the reaction of 2-bromo-valerophenone in THF with 2-pyrrolidinone in a 15% sodium methoxide methanol solution .


Molecular Structure Analysis

The molecular formula of this compound is C13H20ClNO. It is a substituted cathinone, which are derivatives of cathinone, a natural alkaloid found in the shrub Catha edulis .


Physical And Chemical Properties Analysis

This compound is a colorless liquid that is soluble in organic solvents . Its molecular weight is 241.76 g/mol.

Scientific Research Applications

Photoreactivity Studies

  • The Norrish Type II reaction of valerophenone has been studied using ns-laser photolysis techniques, providing insight into the transient absorptions due to the triplet state and 1,4-biradical of valerophenone in various solvents (Hayashi & Nagakura, 1980).

Enzymatic Activity and Biosynthesis

  • Research on valerophenone synthase (VPS), a polyketide synthase, demonstrates its role in the formation of phloroglucinol derivatives in hop synthesis. This study highlights the functional diversity in CHS-related polyketide synthases (Zuurbier et al., 1998).

Organic Photochemistry Experimentation

  • Valerophenone's role in the Norrish type II photoreaction is emphasized in student laboratory experiments, showcasing its utility in organic photochemistry educational settings (Marciniak, 1988).

Chemical and Crystallographic Characterization

  • Comprehensive chemical characterization of valerophenone derivatives, including spectroscopic and crystallographic studies, is crucial for their identification and understanding of their properties (Kuś et al., 2016).

Cyclodextrin Encapsulation Effects

  • The influence of cyclodextrin encapsulation on the Norrish-Yang photoreaction of valerophenone has been studied, revealing significant effects on diastereoselectivity and reaction pathways (Annalakshmi & Pitchumani, 2005).

Pharmacological Applications

  • Valerophenone derivatives have been synthesized and evaluated for their antimuscarinic activities, contributing to the understanding of their potential pharmacological uses (Brown et al., 1993).

Photoreactivity and Solvent Effects

  • The effects of solvents on the photoreactivity of valerophenone, studied through combined quantum mechanical and molecular mechanical methods, provide insights into its photochemical behavior (Ding et al., 2009).

properties

IUPAC Name

2-(ethylamino)-1-phenylpentan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-3-8-12(14-4-2)13(15)11-9-6-5-7-10-11;/h5-7,9-10,12,14H,3-4,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVGZMBSFAGAAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C1=CC=CC=C1)NCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60939605
Record name 2-(Ethylamino)-1-phenylpentan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18268-16-1
Record name alpha-Ethylaminopentiophenone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018268161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Ethylamino)-1-phenylpentan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-ETHYLAMINOPENTIOPHENONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EUH35147A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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